![molecular formula C6H12N2 B127493 1,4-Diazabicyclo[2.2.2]octane CAS No. 280-57-9](/img/structure/B127493.png)
1,4-Diazabicyclo[2.2.2]octane
Overview
Description
Preparation Methods
1,4-Diazabicyclo[2.2.2]octane is commercially produced by the catalytic thermolysis of ethylenediamine or 2-hydroxyethylamine . The process involves heating these precursors in the presence of a catalyst to induce the formation of the bicyclic structure. The reaction conditions typically include elevated temperatures and controlled atmospheres to ensure high yields and purity .
Chemical Reactions Analysis
Sulfonylation via Charge-Transfer Complex Formation
DABCO undergoes sulfonylation with electron-withdrawing (hetero)aryl sulfonyl chlorides through a charge-transfer complex mechanism. This reaction produces N-ethylated piperazine sulfonamides under mild conditions (60°C, 12–24 hours) with broad functional group tolerance . Spectroscopic studies confirm the charge-transfer interaction weakens C–N bonds in DABCO, facilitating ring opening .
Key Features
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Substrates: Aryl/heteroaryl sulfonyl chlorides
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Products: Piperazine sulfonamides
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Mechanism: CT complex → C–N cleavage → nucleophilic substitution
Alkylation and Ring-Opening Reactions
DABCO forms quaternary ammonium salts upon alkylation, which undergo nucleophilic ring-opening:
This one-pot methodology enables direct synthesis from alcohols/halides using polyethylene glycol (PEG) solvents . Competing benzylation occurs with soft nucleophiles .
Organometallic Coordination Chemistry
DABCO participates in solvothermal synthesis of iodobismuthates, demonstrating three roles :
Compound | Formula | Structure | Role of DABCO |
---|---|---|---|
(DABCO)BiI3 | (C6H12N2)BiI3 | Hybrid ribbons | Neutral ligand |
(EtDABCO)2Bi2Cu2I10 | (C8H17N2)2Bi2Cu2I10 | Tetranuclear clusters | In situ ethylated cation |
(DABCOH)3BiI6 | (C6H13N2)3BiI6·3H2O | Discrete anions | Protonated countercation |
Ethanol promotes in situ ethylation of DABCO during cluster formation . The ethylated cation [(EtDABCO)+] coordinates to copper in Cu–Bi heterometallic systems .
Scientific Research Applications
Organic Synthesis and Catalysis
DABCO as a Catalyst:
DABCO is widely recognized for its role as a strong base and catalyst in organic reactions. It facilitates various transformations due to its unique structure and basicity. Notable applications include:
- Morita-Baylis-Hillman Reaction: DABCO catalyzes this reaction effectively, allowing for the formation of complex molecules from simple precursors. This method is particularly useful in synthesizing pharmaceuticals and natural products .
- Aza-Baylis-Hillman Reaction: The use of DABCO in this reaction has shown high enantioselectivity, making it valuable for producing chiral compounds necessary in drug development .
- Cross-Coupling Reactions: DABCO has been employed in palladium-catalyzed Suzuki-Miyaura reactions, which are crucial for forming carbon-carbon bonds in organic synthesis .
Material Science
Ferroelectric Applications:
Recent studies have highlighted the use of DABCO derivatives in developing molecular ferroelectrics. For instance:
- Homochiral Ferroelectrics: By modifying DABCO with methyl groups, researchers have successfully synthesized homochiral ferroelectric materials with high transition temperatures (up to 415.8 K). These materials exhibit potential for applications in advanced electronic devices due to their unique polarization properties .
- Metal-Organic Frameworks (MOFs): DABCO serves as a linker in the formation of MOFs, which are utilized for gas storage and separation applications. The ability to encapsulate guest molecules within these frameworks enhances their functionality .
Environmental Applications
Removal of Pollutants:
DABCO-modified materials have been investigated for their efficacy in environmental remediation:
- Congo Red Dye Removal: Research indicates that DABCO-modified bentonite can effectively remove Congo Red dye from aqueous solutions, achieving removal efficiencies exceeding 98%. This application demonstrates DABCO's potential in wastewater treatment technologies .
Case Studies
Mechanism of Action
The mechanism of action of 1,4-Diazabicyclo[2.2.2]octane involves its role as a nucleophile and base. It facilitates reactions by donating electron pairs to electrophilic centers, thereby stabilizing transition states and lowering activation energies . Its bicyclic structure and the presence of two nitrogen atoms enhance its nucleophilicity and basicity, making it an effective catalyst in various organic transformations .
Comparison with Similar Compounds
Biological Activity
1,4-Diazabicyclo[2.2.2]octane (DABCO) is a bicyclic compound known for its diverse biological activities, particularly in antimicrobial and antiviral applications. This article explores the biological activity of DABCO and its derivatives, highlighting significant findings from various studies.
Antimicrobial Activity
DABCO and its derivatives have been extensively studied for their antimicrobial properties against a range of pathogens, including bacteria and fungi.
1. Bacterial Activity:
A series of tetracationic DABCO derivatives were evaluated for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. Notably, compounds with specific linkers demonstrated potent activity:
- Compounds 1c and 1e exhibited low minimum inhibitory concentrations (MICs) against Pseudomonas aeruginosa and Staphylococcus aureus, comparable to ciprofloxacin, a standard antibiotic. The time-kill assays indicated rapid bactericidal effects within two hours for these compounds against Staphylococcus aureus and Pseudomonas aeruginosa .
- A comprehensive study indicated that most DABCO derivatives displayed high antibacterial activity; however, they were less effective against Proteus vulgaris .
2. Antifungal Activity:
DABCO derivatives have also shown significant antifungal activity, particularly against Candida albicans, which is responsible for denture-related infections:
- Novel DABCO derivatives were incorporated into denture materials, demonstrating fungicidal activity with minimal cytotoxicity to oral cells. Specifically, compounds like DC11MAF showed promising results in inhibiting biofilm formation and fungal growth .
- The effectiveness of these compounds was maintained even after aging, indicating their potential for long-term applications in dental materials .
Antiviral Activity
The antiviral properties of DABCO derivatives were assessed against influenza virus strains:
- Certain DABCO compounds exhibited substantial antiviral activity, particularly against the H1N1 strain of influenza virus. The structure-activity relationship studies revealed that modifications to the DABCO structure could enhance its antiviral efficacy .
Cytotoxicity and Biocompatibility
While exploring the biological activities of DABCO, it is crucial to consider cytotoxicity:
- Some DABCO derivatives exhibited intermediate to high cytotoxicity against mammalian cells; however, specific formulations such as DC11MAF were noted for their low cytotoxic effects on periodontal ligament cells and gingival fibroblasts . This balance between antimicrobial efficacy and biocompatibility is essential for therapeutic applications.
Case Studies
Several research studies provide insights into the practical applications of DABCO:
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for characterizing the purity and structural integrity of DABCO in synthetic chemistry?
- Methodological Answer : Purity can be assessed via differential scanning calorimetry (DSC) to measure enthalpy of fusion (ΔfusH = 0.11 kcal/mol at 493 K) . Structural integrity is confirmed using vibrational spectroscopy (FT-IR/Raman) combined with computational simulations (e.g., DFT) to compare experimental and calculated spectra . Nuclear magnetic resonance (¹H/¹³C NMR) is critical for verifying molecular structure, particularly in ionic liquid derivatives .
Q. How does DABCO function as a base catalyst in solvent-free organic reactions, and what parameters optimize its activity?
- Methodological Answer : DABCO’s tertiary amine structure facilitates deprotonation and stabilization of intermediates. In solvent-free synthesis (e.g., dibenzoxanthenes), optimal conditions include thermal activation (80–100°C), stoichiometric ratios of 5–10 mol%, and reaction times of 30–60 minutes . Kinetic studies using in situ FT-IR can monitor reaction progress and identify rate-limiting steps .
Q. What safety protocols are critical when handling DABCO in hygroscopic or high-temperature conditions?
- Methodological Answer : DABCO must be stored under nitrogen at 2–8°C in desiccators due to hygroscopicity . For high-temperature reactions (e.g., polymer crosslinking), use inert atmospheres (N₂/Ar) and fume hoods to mitigate inhalation risks. Personal protective equipment (PPE) should include nitrile gloves and full-face respirators .
Advanced Research Questions
Q. How can computational models reconcile discrepancies between experimental and theoretical vibrational spectra of DABCO?
- Methodological Answer : Discrepancies arise from anharmonic effects or solvent interactions. Hybrid DFT methods (e.g., B3LYP/6-31G*) with implicit solvation models (e.g., PCM) improve accuracy . Normal mode analysis should account for hydrogen-bonding networks in crystalline states, as seen in XRD-derived trimer units .
Q. What mechanistic insights explain DABCO’s role in dynamic polymer networks involving transalkylation?
- Methodological Answer : DABCO enables reversible crosslinking via nucleophilic attack on alkyl halides, forming quaternary ammonium intermediates. Stress relaxation studies using rheometry (time-sweep tests at 25–60°C) reveal activation energies (~45 kJ/mol) for bond exchange . Real-time FT-IR monitors alkylation/dealkylation equilibria .
Q. How do phase transitions in DABCO derivatives impact their dielectric properties, and what experimental techniques validate these effects?
- Methodological Answer : Phase transitions in DABCO-based crystals (e.g., 1,4-diazaniumbicyclo[2.2.2]octane diacetate) alter dielectric constants due to dipole reorientation. Temperature-dependent XRD and impedance spectroscopy (1 Hz–1 MHz) identify transitions at 150–200 K . Computational studies (e.g., Hirshfeld surface analysis) correlate hydrogen-bonding motifs with dielectric anomalies .
Properties
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-8-5-3-7(1)4-6-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNIMPAHZVJRPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51390-22-8 (diacetate) | |
Record name | Triethylenediamine | |
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DSSTOX Substance ID |
DTXSID0022016 | |
Record name | 1,4-Diazabicyclo[2.2.2]octane | |
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Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid; Pellets or Large Crystals, White crystals with an ammonia-like odour; Sublimes (goes directly from solid to vapour) readily at room temperature; Extremely hygroscopic (absorbs moisture from the air); [CHEMINFO] | |
Record name | 1,4-Diazabicyclo[2.2.2]octane | |
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Record name | Triethylene diamine | |
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Boiling Point |
174 °C | |
Record name | 1,4-DIAZABICYCLO(2.2.2)OCTANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5556 | |
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Flash Point |
62 °C | |
Record name | Triethylene diamine | |
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Solubility |
13 g/100 g acetone at 25 °C; 51 g/100 g benzene at 25 °C; 77 g/100 g ethanol at 25 °C; 26.1 g/100 g methyl ethyl ketone at 25 °C, Soluble in chloroform, 45 g/100 g water at 25 °C | |
Record name | 1,4-DIAZABICYCLO(2.2.2)OCTANE | |
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Density |
1.14 at 28 °C (Water = 1)[NITE; Chemical Risk Information Platform (CHRIP). Biodegradation and Bioconcentration. Ver 2006.01.30 Updated. National Institute of Technology and Evaluation. Tokyo, Japan. Thiodiethylene glycolBicyclo | |
Record name | 1,4-DIAZABICYCLO(2.2.2)OCTANE | |
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Vapor Pressure |
0.74 [mmHg] | |
Record name | Triethylene diamine | |
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Color/Form |
Colorless hygroscopic crystals | |
CAS No. |
280-57-9 | |
Record name | Dabco | |
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Record name | Triethylenediamine | |
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Record name | 1,4-Diazabicyclo[2.2.2]octane | |
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Record name | 1,4-Diazabicyclo[2.2.2]octane | |
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Record name | TRIETHYLENEDIAMINE | |
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Record name | 1,4-DIAZABICYCLO(2.2.2)OCTANE | |
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Melting Point |
158 °C | |
Record name | 1,4-DIAZABICYCLO(2.2.2)OCTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5556 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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